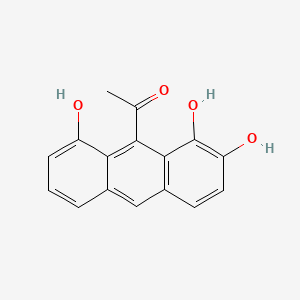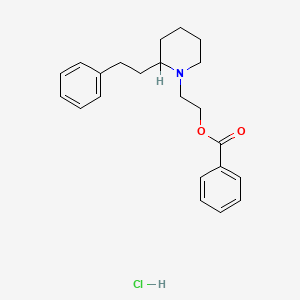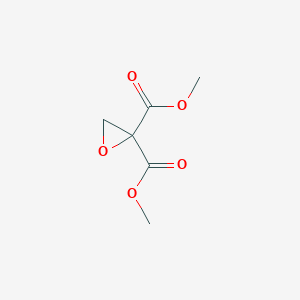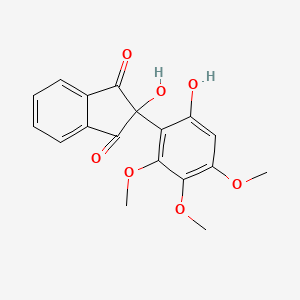![molecular formula C11H14N2O2S B14443834 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide CAS No. 76177-07-6](/img/structure/B14443834.png)
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is an organic compound belonging to the class of amides It features a phenyl group attached to an acetamide moiety, with a sulfanylethyl group linked to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide typically involves the reaction of a phenylacetic acid derivative with an amine containing a sulfanylethyl group. The process can be summarized as follows:
Formation of Acyl Chloride: Phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acyl chloride is then reacted with the amine (containing the sulfanylethyl group) in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetamide: Lacks the sulfanylethyl group, making it less reactive in certain chemical reactions.
N-Phenylacetamide: Contains a phenyl group attached to the nitrogen atom but lacks the sulfanylethyl group.
2-Phenyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a sulfanylethyl group.
Uniqueness
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76177-07-6 |
|---|---|
Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-phenyl-N-(2-sulfanylethylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H14N2O2S/c14-10(13-11(15)12-6-7-16)8-9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H2,12,13,14,15) |
InChI Key |
TYBZCAZETBHLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)



![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)








